molecular formula C19H17N3O2S3 B2850069 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide CAS No. 637317-69-2

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide

Cat. No.: B2850069
CAS No.: 637317-69-2
M. Wt: 415.54
InChI Key: AYWOBKVQNZWUBG-ZYENNSECSA-N
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Description

This compound is a thiazolidine derivative, which is a class of compounds containing a thiazolidine core, a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazolidine derivatives have been studied for their potential biological activities, including anti-inflammatory and cyclooxygenase inhibitory effects .


Synthesis Analysis

While the specific synthesis for this compound is not available, thiazolidine derivatives are often synthesized through the reaction of appropriate aldehydes or ketones with thioamides or thioureas .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve computational methods such as Density Functional Theory (DFT) to calculate properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Computational chemistry methods can be used to predict properties such as solubility, stability, and reactivity .

Scientific Research Applications

Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing

One study highlights the synthesis and biological evaluation of derivatives that incorporate both benzisothiazole and 4-thiazolidinone frameworks. These compounds were tested for their ability to modulate inflammatory and oxidative processes, crucial in wound healing, by targeting free radicals, inflammatory mediators like nuclear factor κB (NF-κB), and MMPs. A specific derivative demonstrated notable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at the nanomolar level (Incerti et al., 2018).

Aldose Reductase Inhibition

Another study focused on the aldose reductase inhibitory activity of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the management of diabetic complications. These compounds were found to be potent inhibitors, with some derivatives surpassing the efficacy of the clinically used aldose reductase inhibitor, epalrestat. This points to their potential in treating conditions associated with high blood sugar levels (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested 4-thiazolidinone derivatives for antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial strains and fungal species, indicating their potential as new antimicrobial agents with specific applications in combating resistant strains and fungal infections (Raval et al., 2012), (Pansare & Shinde, 2015).

Anticancer and Antitumor Activities

Research into 4-thiazolidinone derivatives has also extended into the realm of anticancer and antitumor activities. These compounds have been evaluated against various cancer cell lines, showing moderate to significant efficacy. This opens avenues for further exploration of these derivatives as potential anticancer agents, contributing to the development of novel therapeutic options (Horishny & Matiychuk, 2020).

Future Directions

Thiazolidine derivatives are a promising class of compounds for drug development due to their diverse biological activities . Future research could focus on synthesizing a variety of thiazolidine derivatives and testing their biological activity.

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,20,21,23)/b8-4+,15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWOBKVQNZWUBG-ZYENNSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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